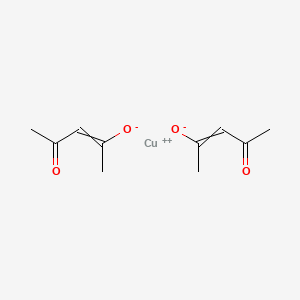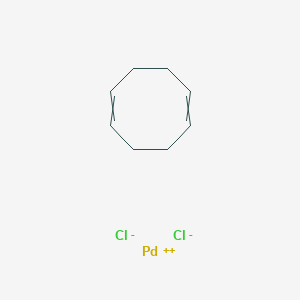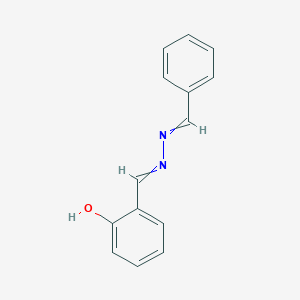
sulfuric acid;thulium;octahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sulfuric acid;thulium;octahydrate is a chemical compound with the molecular formula Tm2(SO4)3·8H2O. It is a salt formed by the combination of sulfuric acid and thulium ions in a 3:2 ratio, and it crystallizes with eight molecules of water. This compound is known for its high purity and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, thulium(3+) salt (3:2), octahydrate can be synthesized by reacting thulium oxide (Tm2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving thulium oxide in a dilute sulfuric acid solution, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired salt .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, thulium(3+) salt (3:2), octahydrate involves large-scale reactions using high-purity thulium oxide and sulfuric acid. The process includes several purification steps to achieve the desired purity level. The crystallization process is carefully controlled to obtain the octahydrate form, which is then dried and packaged for use .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, thulium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Thulium ions can participate in redox reactions, where they can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The sulfate ions in the compound can be substituted with other anions in certain chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid, thulium(3+) salt (3:2), octahydrate include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving sulfuric acid, thulium(3+) salt (3:2), octahydrate depend on the specific reaction conditions. For example, in a reduction reaction, thulium metal may be produced, while in a substitution reaction, a different thulium salt may be formed .
Scientific Research Applications
Sulfuric acid, thulium(3+) salt (3:2), octahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thulium compounds.
Biology: The compound is used in biological research to study the effects of thulium ions on biological systems.
Medicine: Thulium compounds, including sulfuric acid, thulium(3+) salt (3:2), octahydrate, are investigated for their potential use in medical imaging and cancer treatment.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which sulfuric acid, thulium(3+) salt (3:2), octahydrate exerts its effects involves the interaction of thulium ions with various molecular targets. Thulium ions can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thulium(III) chloride hexahydrate: Another thulium salt with similar properties but different anions.
Thulium(III) oxide: A thulium compound used in various applications, including as a precursor for other thulium salts.
Thulium(III) nitrate pentahydrate: A thulium salt with nitrate anions and different hydration levels.
Uniqueness
Sulfuric acid, thulium(3+) salt (3:2), octahydrate is unique due to its specific sulfate anions and octahydrate form, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other thulium compounds may not fulfill .
Properties
IUPAC Name |
sulfuric acid;thulium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUNQHYCYEPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Tm].[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)


![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)









